Cas no 58244-29-4 (1,3-Dioxolane,4-methyl-2-(4-methylphenyl)-)

1,3-Dioxolane,4-methyl-2-(4-methylphenyl)- structure
58244-29-4 structure
Product Name:1,3-Dioxolane,4-methyl-2-(4-methylphenyl)-
Numero CAS:58244-29-4
MF:C11H14O2
MW:178.227663516998
CID:372383
PubChem ID:94001
Update Time:2025-04-19

1,3-Dioxolane,4-methyl-2-(4-methylphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Dioxolane,4-methyl-2-(4-methylphenyl)-
    • 4-methyl-2-(o-tolyl)-1,3-dioxolane
    • 4-methyl-2-(4-methylphenyl)-1,3-dioxolane
    • FEMA NO. 4628
    • 1, 4-methyl-2-(4-methylphenyl)-
    • DTXSID40866682
    • SV04J39R3G
    • Tolyl aldehyde, propylene glycol acetal
    • NSC-26398
    • NSC 26398
    • VPBUQMKUEPQXKR-UHFFFAOYSA-N
    • 4-METHYL-2-P-TOLYL-1,3-DIOXOLANE
    • 4-METHYLBENZALDEHYDE PROPYLENE GLYCOL ACETAL
    • 4-METHYLBENZALDEHYDE PROPYLENEGLYCOL ACETAL, (+/-)-
    • (+/-)-4-METHYLBENZALDEHYDE PROPYLENEGLYCOL ACETAL
    • EINECS 261-183-2
    • 1,3-Dioxolane, 4-methyl-2-(4-methylphenyl)-
    • AI3-31192
    • Q27289414
    • 58244-29-4
    • 4-Methylbenzaldehyde propyleneglycol acetal
    • para-tolualdehyde propylene glycol acetal
    • NSC26398
    • tolyaldehyde propylene glycol acetal
    • UNII-SV04J39R3G
    • SCHEMBL18339449
    • Inchi: 1S/C11H14O2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9,11H,7H2,1-2H3
    • Chiave InChI: VPBUQMKUEPQXKR-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C=CC(C)=CC=2)OCC1C

Proprietà calcolate

  • Massa esatta: 178.09942
  • Massa monoisotopica: 178.099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 162
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Densità: 1.04
  • Punto di ebollizione: 264.7°Cat760mmHg
  • Punto di infiammabilità: 118°C
  • Indice di rifrazione: 1.507
  • PSA: 18.46
  • FEMA: 4628 | 4-METHYLBENZALDEHYDE PROPYLENEGLYCOL ACETAL
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.